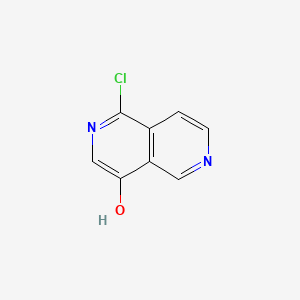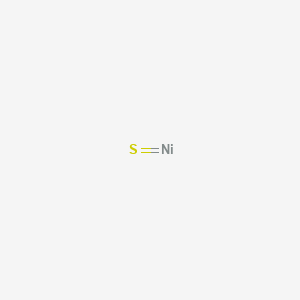
1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. The compound also features a diphenylethenyl group and four methyl groups attached to the ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation of a boronic acid with a diol under acidic conditions to form the dioxaborolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron hydrides.
Substitution: The diphenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl- involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which can modulate the activity of enzymes and other biological molecules. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable tool in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-: Lacks the diphenylethenyl group, resulting in different reactivity and applications.
1,3,2-Dioxaborinane, 4,4,5,5-tetramethyl-: Contains a six-membered ring with similar substituents but different ring size and properties.
Boronic acids: Contain a boron atom bonded to two hydroxyl groups, widely used in organic synthesis and medicinal chemistry.
Uniqueness
1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl- is unique due to its combination of a dioxaborolane ring and a diphenylethenyl group. This structure imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)15-18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOMVRSHBGESCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462791 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83947-50-6 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2-(2,2-diphenylethenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B8230925.png)
![methyl (7R)-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B8230930.png)


![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8230946.png)
![Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-](/img/structure/B8230953.png)

![trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8230968.png)
![disodium;(3E)-7-[[(6E)-6-[(4-acetamidophenyl)hydrazinylidene]-4-oxo-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2-sulfonate](/img/structure/B8230975.png)




